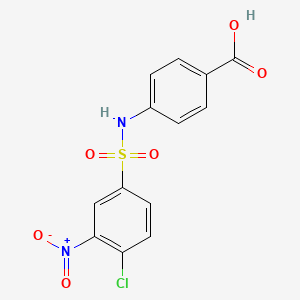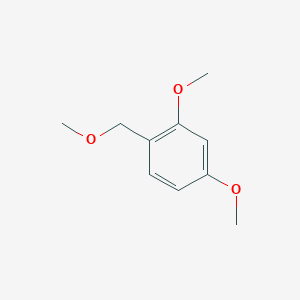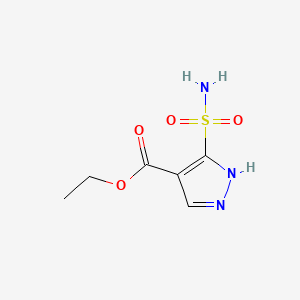
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-
Vue d'ensemble
Description
2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-, also known as 4-Hydroxy-nabumetone, is derived from 6-Methoxy-2-naphthalenecarboxaldehyde . It is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes . It is also used to treat pain or inflammation caused by arthritis .
Synthesis Analysis
4-Hydroxy-nabumetone is derived from 6-Methoxy-2-naphthalenecarboxaldehyde (M264760), which is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes . It is also used in organic synthesis reactions forming fluorescent substrates for inhibition studies relating to hypertension and vascular inflammation .Molecular Structure Analysis
The molecular formula of 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- is C15H16O3 . It has an average mass of 244.286 Da and a monoisotopic mass of 244.109940 Da .Chemical Reactions Analysis
The compound is used in the synthesis of nabumetone [4- (6-methoxy-2-naphthalenyl)-2-butanone] by Heck reaction . It is also used as a starting material to synthesize 1,3-butanediol .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 426.5±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 71.8±3.0 kJ/mol and a flash point of 160.8±18.1 °C . The compound has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound, also recognized as Nabumetone, has been extensively studied for its synthesis through scalable continuous flow strategies, highlighting its relevance in pharmaceutical manufacturing, particularly as an anti-inflammatory drug. Three different continuous flow strategies were evaluated for generating 4-aryl-2-butanone derivatives, including Nabumetone, showcasing its importance in the synthesis of anti-inflammatory drugs and aroma compounds like raspberry ketone (Viviano et al., 2011).
Metabolic and Biological Insights
- Metabolites from the endophytic fungus Nodulisporium sp. have shown that compounds structurally related to 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)-, exhibit herbicidal, antifungal, and antibacterial activities, underscoring the potential of these compounds in developing new agrochemicals and pharmaceuticals (Dai et al., 2006).
Material Science Applications
- A study on the crystallization of Nabumetone in capillary tubes revealed a metastable polymorph, showcasing the compound's significance in material science, particularly in understanding polymorphism in pharmaceutical solids (Chyall et al., 2002).
Spectroscopic Analysis and Reactivity
- Extensive spectroscopic analysis and reactivity studies of Nabumetone have provided insights into its structure and various spectroscopic features, including vibrational spectra interpretation and the effect of solvent on its UV-visible spectrum. The evaluation also covered its electronic properties and pharmacological aspects, illustrating the comprehensive analysis required for drug development (Agrawal et al., 2016).
Synthesis of Intermediates and Derivatives
- The synthesis of 2-Bromo-6-methoxynaphthalene, an important intermediate in the preparation of anti-inflammatory agents such as Nabumetone, underscores the importance of developing environmentally friendly and efficient synthetic routes for pharmaceutical intermediates (Xu & He, 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-6,8-9,15,17H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOFWGGVFLUZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431216 | |
| Record name | 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98386-83-5 | |
| Record name | 4-Hydroxy-4-(6-methoxy-2-naphthalenyl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98386-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butanone, 4-hydroxy-4-(6-methoxy-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



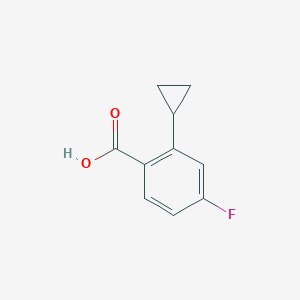
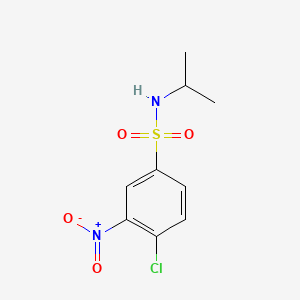

![1H-Pyrazolo[3,4-d]pyridazin-4-amine, 1-methyl-](/img/structure/B3059265.png)

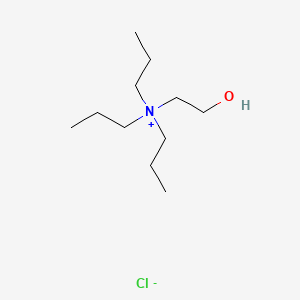
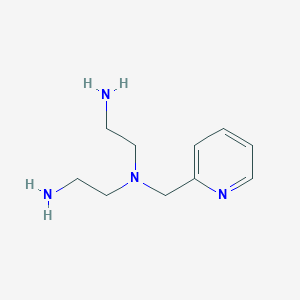
![Benzenamine, 2-[(2-aminophenoxy)methyl]-](/img/structure/B3059276.png)
![5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B3059277.png)
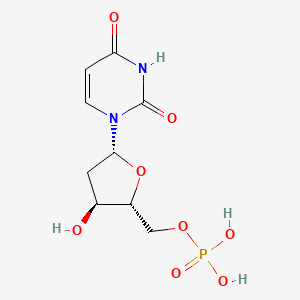
![Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-](/img/structure/B3059281.png)
